
2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)acetamide, also known as FPHTEA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It has shown promising results in various scientific research applications, particularly in the treatment of cancer and other diseases.
Scientific Research Applications
Chemical Synthesis and Mechanism
- The compound is used in the chemoselective monoacetylation of amino groups, a crucial step in the synthesis of various pharmaceuticals. This process, using similar acetamide derivatives, has been optimized for producing antimalarial drugs (Magadum & Yadav, 2018).
Biomedical Imaging
- Derivatives of the compound have been used in developing profluorophores. These compounds are designed for medical imaging and have applications in biochemical and biological system imaging, particularly due to their enzymatic reactivity and stability (Lavis, Chao, & Raines, 2011).
Chemosensors
- The compound's derivatives have been used in the creation of chemosensors. For instance, a similar compound was designed for detecting zinc ions in biological and aqueous samples, showcasing its potential in environmental monitoring and biomedical applications (Park et al., 2015).
Cancer Research
- Certain analogs of the compound have been investigated for their potential in cancer treatment. For example, derivatives have been studied as glutaminase inhibitors, showing promise in inhibiting the growth of cancer cells (Shukla et al., 2012).
Antioxidant and Radical Scavenging Activity
- Similar phenolic compounds have been studied for their antioxidant properties, which could be leveraged in developing treatments for conditions caused by oxidative stress (Dinis, Maderia, & Almeida, 1994).
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S2/c19-13-5-1-2-6-14(13)23-11-17(21)20-12-18(22,15-7-3-9-24-15)16-8-4-10-25-16/h1-10,22H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJICDANTFFXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2461472.png)

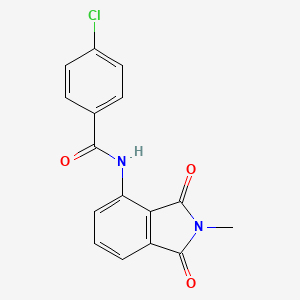
![2-{Methyl[(naphthalen-1-yl)carbamoyl]amino}acetic acid](/img/structure/B2461479.png)
![[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-tert-butylbenzoate](/img/structure/B2461480.png)
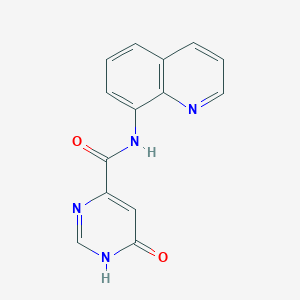
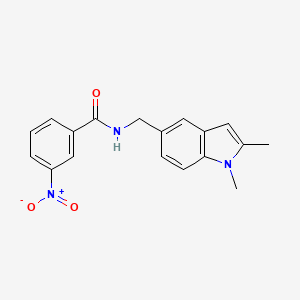
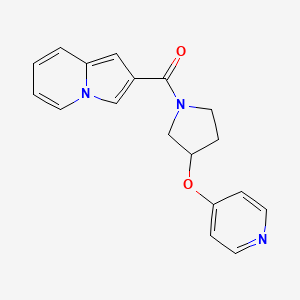
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2461487.png)
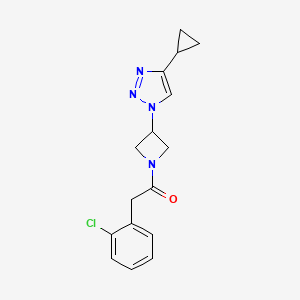
![2-{4-[(1-Methoxypropan-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B2461490.png)
![4-acetyl-N-[(5,6-dichloropyridin-3-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2461491.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2461492.png)
![N-(4-chlorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2461494.png)